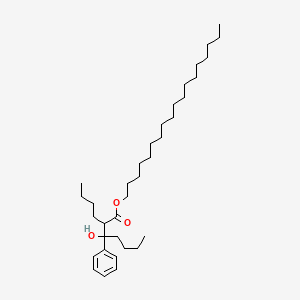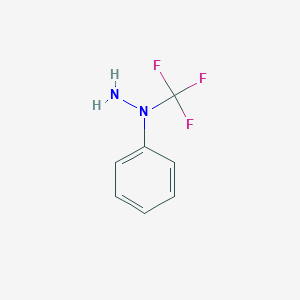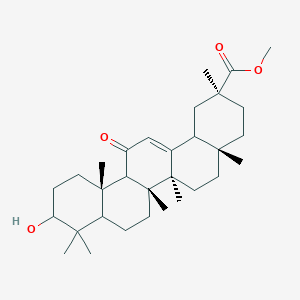
18alpha-Glycyrrhetic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18alpha-Glycyrrhetic Acid Methyl Ester is a bioactive triterpenoid derived from licorice root. It is known for its various pharmacological properties, including anti-inflammatory, anti-proliferative, and apoptotic effects on hepatic stellate cells . This compound is a methyl ester derivative of 18alpha-Glycyrrhetinic Acid, which is a metabolite of glycyrrhizic acid.
Preparation Methods
The preparation of 18alpha-Glycyrrhetic Acid Methyl Ester typically involves the treatment of 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids . The mixture is then subjected to benzoylation, leading to the formation of methyl esters of 3-benzoyl-18alpha-glycyrrhetinic acid and 3-benzoyl-18beta-glycyrrhetinic acid. These esters are separated by chromatography on silica gel. Alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate yields 18alpha-Glycyrrhetinic Acid, which can be further used to synthesize its methyl ester .
Chemical Reactions Analysis
18alpha-Glycyrrhetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-keto-18alpha-glycyrrhetinic acid.
Reduction: Reduction reactions can modify its functional groups, although specific conditions and reagents are not commonly detailed.
Substitution: Benzoylation is a common substitution reaction used to modify the compound.
Common reagents used in these reactions include methanolic hydrochloric acid for esterification and benzoyl chloride for benzoylation . The major products formed from these reactions include methyl esters of 18alpha-glycyrrhetinic acid and 3-keto-18alpha-glycyrrhetinic acid .
Scientific Research Applications
18alpha-Glycyrrhetic Acid Methyl Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 18alpha-Glycyrrhetic Acid Methyl Ester involves selective inhibition of the enzyme 11-hydroxysteroid dehydrogenase 1 (11-HSD1) . This inhibition affects the conversion of cortisone to cortisol, thereby modulating the inflammatory response. Additionally, the compound exhibits anti-proliferative and apoptotic effects on hepatic stellate cells, which are involved in liver fibrosis .
Comparison with Similar Compounds
18alpha-Glycyrrhetic Acid Methyl Ester is compared with other similar compounds, such as:
18beta-Glycyrrhetinic Acid: Another stereoisomer of glycyrrhetinic acid, which also has anti-inflammatory properties but differs in its inhibition of 11-HSD1.
Carbenoxolone: A derivative of glycyrrhetinic acid used in the treatment of ulcers and inflammation.
Enoxolone: Another derivative with similar anti-inflammatory properties.
The uniqueness of this compound lies in its selective inhibition of 11-HSD1 and its specific anti-proliferative effects on hepatic stellate cells .
Properties
Molecular Formula |
C31H48O4 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
methyl (2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20?,22?,23?,24?,27-,28+,29+,30-,31-/m1/s1 |
InChI Key |
RMIVRCBSQPCSCQ-XMXBCSEGSA-N |
Isomeric SMILES |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
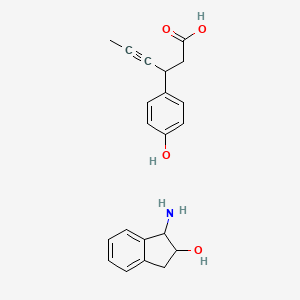
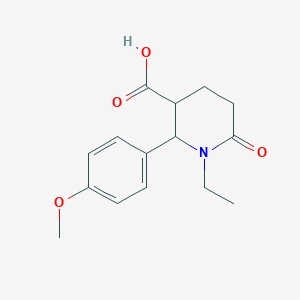
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
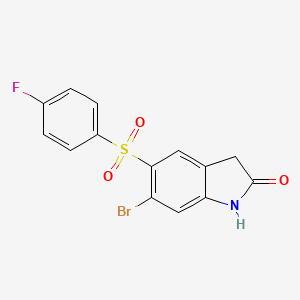
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
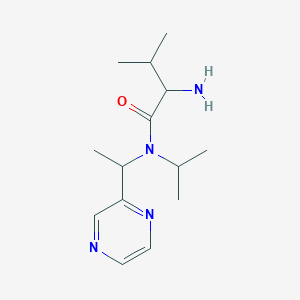
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
